3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole
Overview
Description
3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole is an organic compound with the molecular formula C5H7Br2N3. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole can be synthesized through the bromination of 1-isopropyl-1H-1,2,4-triazole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1-isopropyl-1H-1,2,4-triazole using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted triazoles depending on the nucleophile used.
- Reduction reactions yield 1-isopropyl-1H-1,2,4-triazole .
Scientific Research Applications
3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Similar in structure but lacks the isopropyl group.
3,5-Dimethyl-1H-1,2,4-triazole: Contains methyl groups instead of bromine atoms.
1-Isopropyl-1H-1,2,4-triazole: Lacks the bromine atoms at positions 3 and 5.
Uniqueness: 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the isopropyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,5-dibromo-1-propan-2-yl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGBJNJSWLSJCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC(=N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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